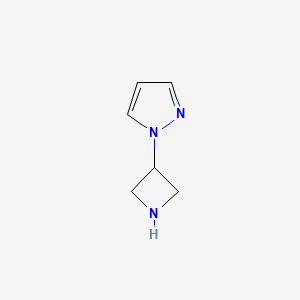

1-(azetidin-3-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-9(3-1)6-4-7-5-6/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVFEBGEHBKUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650948 | |

| Record name | 1-(Azetidin-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107627-16-6 | |

| Record name | 1-(Azetidin-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(azetidin-3-yl)-1H-pyrazole

Foreword: The Strategic Value of the Azetidinyl-Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. Among the privileged structures that have emerged, the 1-(azetidin-3-yl)-1H-pyrazole core represents a confluence of desirable properties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in numerous approved therapeutics, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] When coupled with the azetidine moiety—a strained, four-membered saturated heterocycle—the resulting scaffold offers a unique three-dimensional vector for molecular elaboration. The constrained nature of the azetidine ring can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[3] This combination is a key structural feature in advanced pharmaceutical agents, including Janus kinase (JAK) inhibitors like Baricitinib, highlighting its significance in targeting complex disease pathways.[4][5]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights into synthetic strategy, experimental execution, and analytical validation for researchers and drug development professionals.

Part 1: Strategic Synthesis and Mechanistic Rationale

The construction of the C-N bond between the azetidine and pyrazole rings is the central challenge. The choice of synthetic route depends on precursor availability, scalability, and desired purity. Below, we dissect the most effective strategies, emphasizing the chemical logic behind each approach.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves disconnecting the crucial N1(pyrazole)-C3(azetidine) bond. This leads to two primary synthetic strategies: nucleophilic substitution, where the pyrazole acts as a nucleophile, and aza-Michael addition, where the pyrazole adds to an electrophilic azetidine precursor.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway A: Nucleophilic Substitution of a Protected 3-Haloazetidine

This is arguably the most direct and widely employed method. The strategy relies on the reaction of the pyrazole anion with an electrophilic, N-protected 3-azetidinyl derivative.

-

Protection of Azetidine: The secondary amine of the azetidine starting material (e.g., 3-iodoazetidine) must be protected to prevent self-reaction and direct the nucleophilic attack to the desired carbon center. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

-

Deprotonation of Pyrazole: Pyrazole is weakly acidic (pKa ≈ 14.5) and requires a moderately strong base to generate the nucleophilic pyrazolide anion. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is effective. The choice of base is critical; stronger bases could potentially lead to side reactions.

-

Nucleophilic Attack: The pyrazolide anion displaces a leaving group (e.g., iodide, bromide, or tosylate) at the C3 position of the protected azetidine. The reaction is typically heated to ensure a reasonable reaction rate.

-

Deprotection: The final step involves the removal of the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane or dichloromethane (DCM), to yield the target compound, often as a salt.

Caption: Synthetic workflow for the nucleophilic substitution pathway.

Synthetic Pathway B: Aza-Michael Addition

This elegant approach utilizes an unsaturated azetidine precursor, which acts as a Michael acceptor.[5]

-

Formation of Michael Acceptor: The key precursor, an N-protected methyl 2-(azetidin-3-ylidene)acetate, is synthesized from N-Boc-3-oxoazetidine via a Horner-Wadsworth-Emmons reaction.[4]

-

Conjugate Addition: Pyrazole, in the presence of a non-nucleophilic organic base such as 1,8-diazabicycloundec-7-ene (DBU), adds to the electron-deficient double bond of the Michael acceptor.[5] Acetonitrile is a suitable solvent for this transformation.

-

Deprotection and Decarboxylation: The resulting adduct requires subsequent deprotection of the Boc group and removal of the acetate moiety to arrive at the target structure.

While this method involves more steps, it can be advantageous for creating libraries of derivatives by varying the nucleophile in the aza-Michael addition step.

Part 2: Field-Validated Experimental Protocol

The following protocol details the synthesis of this compound hydrochloride via the nucleophilic substitution pathway, a robust and scalable method.

Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Materials and Reagents

-

Pyrazole

-

N-Boc-3-iodoazetidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Chloride solution (brine)

-

Sodium Sulfate (Na2SO4)

-

4M Hydrochloric Acid in 1,4-Dioxane

-

Silica Gel (for chromatography)

Step-by-Step Procedure

Step 1: Synthesis of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add pyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the pyrazole, then cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise, controlling the hydrogen gas evolution.

-

Stir the resulting suspension at 0°C for 30 minutes.

-

Add a solution of N-Boc-3-iodoazetidine (1.05 eq) in a small amount of anhydrous DMF dropwise.

-

Remove the ice bath and heat the reaction mixture to 80°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).

-

Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Boc-protected intermediate.

Step 2: Deprotection to this compound hydrochloride

-

Dissolve the purified tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

To this solution, add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature.

-

Monitor the reaction by TLC until the protected intermediate is fully consumed (typically 2-4 hours). A white precipitate should form.

-

Filter the resulting solid, wash with cold diethyl ether to remove residual solvent and impurities, and dry under high vacuum.

-

The final product is obtained as a white to off-white solid hydrochloride salt.

Part 3: Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are typical expected values.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result | Rationale/Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.0-7.5 ppm (2H, pyrazole), ~6.3 ppm (1H, pyrazole), ~5.0 ppm (1H, m, azetidine CH), ~4.2 ppm (4H, m, azetidine CH₂) | Confirms the presence and connectivity of pyrazole and azetidine protons. The downfield shift of the azetidine methine proton indicates attachment to the electronegative pyrazole nitrogen. |

| ¹³C NMR | Chemical Shift (δ) | ~140 ppm (pyrazole C3'), ~128 ppm (pyrazole C5'), ~106 ppm (pyrazole C4'), ~55 ppm (azetidine C3), ~50 ppm (azetidine C2/C4) | Verifies the carbon skeleton of the molecule. The signals confirm the distinct chemical environments of the carbons in both heterocyclic rings.[5] |

| Mass Spec. | m/z ([M+H]⁺) | 124.0869 | Corresponds to the exact mass of the protonated molecular formula (C₆H₁₀N₃⁺), confirming the molecular weight.[6] |

| IR Spec. | Wavenumber (cm⁻¹) | ~3300-3100 (N-H stretch), ~2900 (C-H stretch), ~1600-1450 (C=N, C=C stretch) | Indicates the presence of key functional groups: the secondary amine of the azetidine ring and the aromatic pyrazole system. |

Note: NMR chemical shifts are approximate and can vary based on the solvent and whether the compound is in its free base or salt form. Data for the hydrochloride salt will show broader N-H signals and potential shifts in adjacent protons.

Part 4: Significance and Applications in Drug Discovery

The this compound scaffold is more than a synthetic curiosity; it is a validated pharmacophore in modern drug discovery.[3] Its primary value lies in its role as a versatile building block for constructing more complex molecules with tailored biological activities.

-

Janus Kinase (JAK) Inhibition: As previously mentioned, this core is central to the structure of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2 enzymes.[4] The azetidine provides a rigid, non-planar exit vector from the pyrazole core, which is crucial for fitting into the ATP-binding pocket of the kinase.

-

Scaffold for Library Synthesis: The secondary amine of the azetidine ring provides a convenient handle for further functionalization. This allows for the rapid generation of compound libraries where diverse substituents can be introduced to probe the structure-activity relationship (SAR) of a target. Reactions such as acylation, sulfonylation, and reductive amination can be readily performed on the azetidine nitrogen.[7]

-

Improving DMPK Properties: The incorporation of the small, polar azetidine ring can improve key drug metabolism and pharmacokinetic (DMPK) properties, such as aqueous solubility and metabolic stability, compared to larger or more lipophilic amine analogues.[3]

References

-

National Center for Biotechnology Information (PMC). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. [Link]

-

MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

RSC Publishing. Strain-release arylations for the bis-functionalization of azetidines. [Link]

-

MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

National Center for Biotechnology Information (PMC). Current status of pyrazole and its biological activities. [Link]

-

National Center for Biotechnology Information (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

International Journal for Research in Applied Science & Engineering Technology. A Review on Pyrazole and its Biological Activities. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride [benchchem.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 7. This compound| Ambeed [ambeed.com]

A Professional Whitepaper on the Physicochemical Properties of 1-(azetidin-3-yl)-1H-pyrazole: A Guide for Drug Discovery Scientists

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic scaffold, 1-(azetidin-3-yl)-1H-pyrazole. As drug development professionals know, a deep understanding of a molecule's intrinsic properties is not merely academic; it is a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document moves beyond theoretical discussion to provide both validated data and actionable experimental protocols. We will dissect the critical parameters of lipophilicity (logP/logD), ionization (pKa), and aqueous solubility. For each parameter, we will explore its profound implications for drug design, from membrane permeability and target engagement to formulation and bioavailability.[3][4] This guide is structured to serve as a practical resource for researchers, offering not only a summary of known and predicted values but also detailed, field-proven methodologies for their experimental determination.

Section 2: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate process of drug discovery, the journey of a molecule from administration to its biological target is governed by a series of complex interactions with the physiological environment. These interactions are dictated by the molecule's fundamental physicochemical properties.[5] Properties such as lipophilicity, solubility, and ionization state are not independent variables; they are interconnected characteristics that collectively define a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

-

Lipophilicity , often expressed as logP or logD, influences a drug's ability to cross lipid-rich biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4]

-

Aqueous Solubility is a prerequisite for absorption and systemic exposure, directly impacting the achievable concentration of a drug in the bloodstream and at the site of action.[4]

-

The Ionization Constant (pKa) determines the charge state of a molecule at a given pH, which in turn profoundly affects its solubility, permeability, and ability to interact with its target receptor.[6][7]

Failure to optimize these properties early in the discovery pipeline is a leading cause of late-stage attrition, resulting in significant financial and temporal losses.[1] Therefore, a rigorous and early assessment of the physicochemical profile of a lead scaffold like this compound is a critical step in mitigating risk and rationally guiding compound design.

Section 3: Molecular Profile of this compound

Before delving into its properties, it is essential to establish the foundational structural and molecular identity of the compound.

-

Chemical Structure: The molecule consists of a pyrazole ring linked at the N1 position to the 3-position of an azetidine ring. This combination of a five-membered aromatic heterocycle and a four-membered saturated heterocycle creates a unique three-dimensional shape and distribution of charge.

-

Molecular Weight: 123.16 g/mol

-

Monoisotopic Mass: 123.07965 Da[8]

The presence of the saturated, non-aromatic azetidine ring provides a basic nitrogen center, which is the primary driver of the molecule's ionization behavior and its resulting pH-dependent properties.

Section 4: In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity: The Balance Between Water and Fat (logP & logD)

Lipophilicity is a measure of a compound's affinity for a non-polar, lipid-like environment versus an aqueous one. The partition coefficient (logP) is the measure for the neutral species, while the distribution coefficient (logD) accounts for all ionized and non-ionized species at a specific pH. For an ionizable molecule, logD is the more physiologically relevant parameter.[10][11]

-

Predicted logP: Computational models predict an XlogP value of approximately -0.5 for the neutral form of this compound.[8] This negative value suggests the molecule is intrinsically hydrophilic.

-

Implications of logD: Given the basic nature of the azetidine nitrogen, the molecule will be predominantly protonated and positively charged at physiological pH (7.4). This ionization dramatically increases its hydrophilicity, leading to a significantly lower (more negative) logD₇.₄ value compared to its logP. This characteristic suggests that while the molecule will have good aqueous solubility, it may face challenges in passively diffusing across biological membranes, a critical consideration for oral bioavailability and CNS penetration.[10]

Caption: Relationship between pH, pKa, ionization, and logD.

Ionization Constant (pKa): The Master of Charge

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[12] For this compound, the key ionizable center is the secondary amine within the azetidine ring.

-

Predicted pKa: While no experimental value for the exact molecule is publicly available, the basic pKa of the parent azetidine ring is approximately 11.3.[13] Furthermore, predicted pKa values for structurally similar compounds like 1-(azetidin-3-yl)-4-methyl-1H-pyrazole are around 9.82.[14] It is therefore reasonable to expect this molecule to be a strong base with a pKa in the range of 9.5-10.5.

-

Causality and Implications: This high pKa value is a direct consequence of the sp³-hybridized nitrogen in the strained four-membered ring. At physiological pH 7.4, which is several log units below the pKa, the Henderson-Hasselbalch equation dictates that the molecule will exist almost exclusively in its protonated, cationic form. This has several critical consequences for drug development:

-

High Aqueous Solubility: The charged form interacts favorably with water, likely leading to excellent solubility.

-

Reduced Membrane Permeability: The positive charge impedes passive diffusion across lipophilic cell membranes.

-

Potential for Ionic Interactions: The cation can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding pocket, potentially increasing potency.

-

hERG Channel Liability: The presence of a strong basic center is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity. This must be carefully evaluated.

-

Aqueous Solubility: The Gateway to Efficacy

Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. In drug discovery, we differentiate between two key types of solubility measurements:

-

Kinetic Solubility: Measured by dissolving a high-concentration DMSO stock of the compound into an aqueous buffer. It is a measure of how quickly a compound precipitates and is well-suited for high-throughput screening in early discovery.[15][16]

-

Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over an extended period (e.g., 24 hours).[17][18] It is the "gold standard" measurement required for later-stage lead optimization and formulation development.[17]

Given the hydrophilic prediction (low logP) and the strongly basic pKa, this compound is anticipated to have high aqueous solubility, particularly at acidic to neutral pH where it is fully protonated. This is a highly desirable feature, as poor solubility is a major hurdle that can mask a compound's true activity and lead to poor bioavailability.[19]

Section 5: Data Summary Table

The following table summarizes the known and predicted physicochemical properties for this compound.

| Property | Value (Predicted/Inferred) | Source(s) | Significance in Drug Development |

| Molecular Weight | 123.16 g/mol | Calculated | Well within Lipinski's Rule of 5 (<500 Da), favoring good absorption and distribution characteristics.[5] |

| XlogP (for neutral form) | -0.5 | PubChemLite[8] | Indicates intrinsic hydrophilicity. The neutral form is expected to be a minor species at physiological pH. |

| pKa (basic) | 9.5 - 10.5 | Inferred from azetidine[13] & analogs[14] | Strong base; will be >99% protonated (cationic) at pH 7.4. This governs solubility, permeability, and target binding. |

| Aqueous Solubility | High (Anticipated) | Inferred from structure, pKa, and logP | High solubility is advantageous for formulation and achieving sufficient exposure for in vitro and in vivo studies.[19] |

Section 6: Experimental Protocols for Physicochemical Profiling

To move from prediction to definitive data, rigorous experimental validation is required. The following protocols represent industry-standard, self-validating methodologies.

Protocol for pKa Determination (UV-Metric Titration)

This method is ideal for compounds with a UV chromophore (like pyrazole) and uses the change in UV absorbance upon ionization to determine the pKa.

-

Materials & Equipment:

-

10 mM stock solution of this compound in DMSO.

-

UV-Vis spectrophotometer with a multi-well plate reader.

-

A series of universal buffers ranging from pH 2 to pH 12.

-

96-well UV-transparent microplates.

-

-

Step-by-Step Methodology:

-

Dispense 198 µL of each buffer (from pH 2 to 12) into separate wells of the microplate.

-

Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM. Mix thoroughly.

-

Include control wells containing only buffer and DMSO to serve as a blank.

-

Scan the plate across a UV wavelength range (e.g., 220-400 nm) to identify the wavelength(s) of maximum absorbance difference between the low and high pH wells.

-

Measure the absorbance at the chosen analytical wavelength for all wells.

-

Plot absorbance versus pH.

-

-

Data Analysis:

-

Fit the resulting sigmoidal curve to the appropriate equation (e.g., Yasuda-Shedlovsky) to calculate the pKa value, which corresponds to the inflection point of the curve.

-

Protocol for logD₇.₄ Determination (Shake-Flask Method)

This is the definitive "gold standard" method for determining the distribution coefficient at physiological pH.

-

Materials & Equipment:

-

1-Octanol (pre-saturated with pH 7.4 buffer).

-

Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with 1-octanol).

-

Test compound.

-

HPLC-UV or LC-MS/MS for quantification.

-

Vortexer and centrifuge.

-

-

Step-by-Step Methodology:

-

Prepare a stock solution of the compound in the aqueous phase (pH 7.4 PBS).

-

Add 1 mL of this aqueous solution to a glass vial.

-

Add 1 mL of the pre-saturated 1-octanol.

-

Cap the vial and vortex vigorously for 3 minutes to ensure thorough mixing.

-

Allow the vial to stand for a short period for phase separation, then centrifuge at 2000 x g for 10 minutes to ensure complete separation.

-

Carefully collect an aliquot from both the aqueous and the octanol layers.

-

Prepare a standard curve for the compound.

-

-

Data Analysis:

-

Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS/MS against the standard curve.

-

Calculate logD using the formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous).

-

Protocol for Aqueous Solubility Determination

A. Kinetic Solubility Assay (High-Throughput Screening)

-

Materials & Equipment:

-

10 mM stock solution of the compound in DMSO.

-

PBS at pH 7.4.

-

96-well filter plates (e.g., 0.45 µm pore size).

-

Plate reader (nephelometry or UV-Vis).

-

-

Step-by-Step Methodology:

-

Add 2 µL of the 10 mM DMSO stock to 198 µL of PBS in a microplate well (final concentration 100 µM, 1% DMSO).

-

Shake the plate at room temperature for 2 hours.[15]

-

Measure turbidity using a nephelometer. Alternatively, filter the solution using the filter plate.

-

Quantify the concentration of the dissolved compound in the filtrate by UV-Vis spectrophotometry or LC-MS/MS, comparing it to a calibration curve prepared in a 1% DMSO/PBS solution.[15]

-

The highest concentration that remains in solution is reported as the kinetic solubility.

-

B. Thermodynamic Solubility Assay (Lead Optimization)

-

Materials & Equipment:

-

Solid (crystalline) form of the test compound.

-

PBS at pH 7.4.

-

Thermomixer or shaking incubator.

-

HPLC-UV or LC-MS/MS.

-

-

Step-by-Step Methodology:

-

Add an excess of the solid compound (e.g., 1 mg) to a glass vial.

-

Add 1 mL of PBS (pH 7.4).[17]

-

Incubate the vial at a controlled temperature (e.g., 25°C) with constant shaking for 24 hours to allow the system to reach equilibrium.[17]

-

After incubation, filter the suspension to remove any undissolved solid.

-

Quantify the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[20] This concentration is the thermodynamic solubility.

-

Section 7: Integrated Physicochemical Profile and Implications for Drug Development

The physicochemical profile of this compound—hydrophilic, strongly basic, and likely highly soluble—presents a distinct set of opportunities and challenges. The high solubility is a significant asset, potentially avoiding common formulation and bioavailability problems seen with "brick dust" molecules. However, the high polarity and permanent positive charge at physiological pH may limit its ability to passively cross the gut wall and the blood-brain barrier.

This profile suggests that medicinal chemistry efforts could focus on:

-

Modulating pKa: Introducing electron-withdrawing groups near the azetidine nitrogen could subtly decrease the pKa, increasing the population of the neutral, more permeable species at pH 7.4 without sacrificing too much solubility.

-

Prodrug Strategies: Masking the basic amine with a cleavable functional group could create a neutral prodrug that enhances absorption, which then metabolically releases the active parent compound in circulation.

-

Exploiting Active Transport: The molecule's polarity might be leveraged to engage with specific uptake transporters in the gut or at the target tissue.

Caption: A typical workflow for physicochemical property assessment.

Section 8: Conclusion

This compound is a promising chemical scaffold characterized by low molecular weight, inherent hydrophilicity, and a strong basic center. These properties result in an anticipated high aqueous solubility, which is a significant advantage in early-stage drug discovery. The primary challenge for this scaffold will be achieving a balance between this beneficial solubility and the membrane permeability required for good oral absorption and distribution. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for drug development professionals to accurately characterize this molecule, understand its behavior in biological systems, and rationally design next-generation analogs with an optimized, efficacious, and safe physicochemical profile.

Section 9: References

-

Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

-

PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

LookChem. (2023). What are the physicochemical properties of drug?.

-

protocols.io. (2025). In-vitro Thermodynamic Solubility.

-

Domainex. (n.d.). Thermodynamic Solubility Assay.

-

ChemicalBook. (n.d.). 1-(azetidin-3-yl)-4-methyl-1H-pyrazole CAS#: 1311569-50-2.

-

PubChemLite. (n.d.). This compound.

-

PubMed. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.

-

Evotec. (n.d.). Thermodynamic Solubility Assay.

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

-

reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.

-

Matthias Rupp. (n.d.). Predicting the pKa of Small Molecules.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 9. This compound | C6H9N3 | CID 28064547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. repositum.tuwien.at [repositum.tuwien.at]

- 13. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-(azetidin-3-yl)-4-methyl-1H-pyrazole CAS#: 1311569-50-2 [amp.chemicalbook.com]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. evotec.com [evotec.com]

- 19. researchgate.net [researchgate.net]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(azetidin-3-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 1-(azetidin-3-yl)-1H-pyrazole. As a molecule integrating the strained azetidine ring with the aromatic pyrazole system, its structural elucidation via NMR is critical for researchers in medicinal chemistry and drug development. This document offers a comprehensive interpretation of its spectral features, grounded in established principles of NMR spectroscopy and supported by data from closely related analogues.

Introduction: The Structural Significance of this compound

The confluence of the azetidine and pyrazole moieties in a single molecular entity presents a unique scaffold for therapeutic innovation. Azetidine rings, as saturated four-membered heterocycles, are valuable bioisosteres for larger cyclic systems and can impart favorable physicochemical properties such as improved solubility and metabolic stability. The pyrazole ring, a five-membered aromatic heterocycle, is a common pharmacophore found in a wide array of approved drugs, known for its ability to engage in various biological interactions. The precise characterization of the connectivity and conformation of this compound is paramount for understanding its structure-activity relationship (SAR) and is definitively achieved through NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the azetidine and pyrazole rings. The chemical shifts and coupling patterns are influenced by the electronic environment and spatial relationships of the protons. The following table summarizes the anticipated ¹H NMR data, with assignments based on the analysis of structurally similar compounds.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' (Pyrazole) | ~7.63, ~7.54 | d, d | ~2.4, ~1.4 |

| H-4' (Pyrazole) | ~6.30 | m | |

| H-3 (Azetidine) | ~4.5-5.0 | m | |

| H-2a, H-4a (Azetidine) | ~4.42 | dd | Jgem ≈ 9.6 |

| H-2b, H-4b (Azetidine) | ~4.28 | dd | Jgem ≈ 9.6 |

| NH (Azetidine) | Broad, variable | s |

In-Depth Analysis of the ¹H NMR Spectrum

-

Pyrazole Protons: The protons on the pyrazole ring are expected to appear in the aromatic region of the spectrum. The H-3' and H-5' protons will likely resonate as distinct doublets due to coupling with the H-4' proton.[1][2] The H-4' proton is anticipated to be a multiplet due to coupling with both H-3' and H-5'.

-

Azetidine Protons: The protons on the strained azetidine ring will be shifted downfield. The methine proton (H-3) directly attached to the pyrazole nitrogen will be the most deshielded of the azetidine protons. The methylene protons (H-2 and H-4) are diastereotopic and are expected to appear as two distinct sets of signals, likely doublets of doublets, due to geminal and vicinal coupling. In a similar 3-(pyrazol-1-yl)azetidine derivative, these methylene protons were observed as two doublets at approximately 4.42 and 4.28 ppm with a geminal coupling constant of 9.6 Hz.[1][2]

-

NH Proton: The proton on the azetidine nitrogen will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange. In protic solvents, this signal may be broadened or exchange with the solvent, rendering it undetectable.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, based on data from analogous structures.[1][2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3' (Pyrazole) | ~140.0 |

| C-5' (Pyrazole) | ~127.8 |

| C-4' (Pyrazole) | ~106.0 |

| C-3 (Azetidine) | ~55-60 |

| C-2, C-4 (Azetidine) | ~50-55 |

In-Depth Analysis of the ¹³C NMR Spectrum

-

Pyrazole Carbons: The carbon atoms of the aromatic pyrazole ring will resonate in the downfield region of the spectrum. The C-3' and C-5' carbons, being adjacent to the nitrogen atoms, are expected to be the most deshielded.[1][2] The C-4' carbon will likely appear at a more upfield chemical shift.[1][2]

-

Azetidine Carbons: The carbon atoms of the azetidine ring will appear in the aliphatic region. The C-3 carbon, being directly attached to the electronegative pyrazole ring, will be shifted further downfield compared to the C-2 and C-4 carbons.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the NH proton.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-coupled to each other. It would be crucial for tracing the connectivity within the azetidine and pyrazole rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[3] It is the most reliable method for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[3] This is particularly powerful for establishing the connectivity between the azetidine and pyrazole rings, for example, by observing a correlation between the azetidine H-3 proton and the pyrazole C-3' and C-5' carbons.

Visualization of Molecular Structure and NMR Correlations

Molecular Structure

Caption: Molecular structure of this compound.

Key HMBC Correlations

Caption: Predicted key 2- and 3-bond HMBC correlations.

Conclusion

The comprehensive NMR analysis of this compound, facilitated by 1D and 2D NMR techniques, provides a definitive structural characterization of this novel heterocyclic scaffold. The insights gleaned from the chemical shifts, coupling constants, and through-bond correlations are fundamental for its application in drug discovery and development. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and further investigation of this promising molecule and its derivatives.

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

-

¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ARKIVOC. [Link]

-

¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Beilstein Journal of Organic Chemistry. [Link]

-

(PDF) ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [Link]

-

Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. [Link]

-

¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate. [Link]

-

This compound. PubChemLite. [Link]

-

Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. HELDA - University of Helsinki. [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1-(Azetidin-3-yl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the strained azetidine ring and the versatile pyrazole core has given rise to a class of compounds with significant potential in medicinal chemistry: the 1-(azetidin-3-yl)-1H-pyrazole derivatives. These structures serve as crucial building blocks in the design of novel therapeutics, demonstrating a wide array of biological activities.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide provides a comprehensive overview of the crystallographic analysis of this important scaffold, detailing the experimental workflow for structure determination and discussing the key structural features that govern its physicochemical and pharmacological properties. While specific crystal structure data for this exact class of derivatives is not widely available in public repositories, this paper will draw upon the extensive crystallographic knowledge of related pyrazole-containing compounds to provide a robust framework for researchers in the field.

Introduction: The Azetidinyl-Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[3][4] Its aromaticity, hydrogen bonding capabilities, and tunable electronic properties make it an ideal anchor for molecular recognition. The incorporation of an azetidine moiety, a four-membered saturated heterocycle, introduces a degree of conformational constraint and a key basic nitrogen atom. This combination can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility.[2]

The this compound framework, therefore, represents a strategic fusion of these two pharmacophorically important motifs. Derivatives of this core are actively being explored for their potential as therapeutic agents.[1] A thorough understanding of their solid-state structure through single-crystal X-ray diffraction is a critical step in the drug discovery and development pipeline.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the formation of the N-N bond between a suitably protected azetidine precursor and a pyrazole ring system. A common synthetic strategy is the nucleophilic substitution reaction between an azetidine derivative and a pyrazole precursor.[5]

Caption: General synthetic workflow for this compound derivatives.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the precise three-dimensional structure of small molecules. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. Analysis of the diffraction pattern allows for the determination of the unit cell dimensions, space group, and the positions of all atoms within the crystal.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps.

Sources

- 1. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride [benchchem.com]

- 3. This compound-5-carboxylic acid trifluoroacetic acid | C9H10F3N3O4 | CID 137964330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of novel pyrazolone derivatives | European Journal of Chemistry [eurjchem.com]

- 5. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability Studies of 1-(Azetidin-3-yl)-1H-pyrazole

Introduction: The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Development

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in this progression are the fundamental physicochemical properties of the molecule, principally its solubility and stability. These characteristics are not merely academic points of interest; they are profound determinants of a drug's ultimate success, influencing its bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1-(azetidin-3-yl)-1H-pyrazole, a heterocyclic compound featuring the increasingly important azetidine and pyrazole pharmacophores. The azetidine ring, a strained four-membered heterocycle, can enhance metabolic stability and improve physicochemical properties, while the pyrazole moiety is a versatile scaffold found in numerous approved drugs.[1][2] Understanding the interplay of these structural features on the compound's solubility and stability is paramount for its development.

The strategic imperative for conducting these studies early and rigorously cannot be overstated. Poor aqueous solubility can lead to erratic absorption and low bioavailability, necessitating higher doses that may introduce toxicity concerns.[3] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially harmful impurities. By undertaking the studies outlined in this guide, researchers and drug development professionals can build a robust data package for this compound, enabling informed decisions, de-risking the development pathway, and ultimately accelerating the delivery of novel therapeutics to patients.

Chapter 1: Understanding the Molecule - Physicochemical Context of this compound

Before embarking on experimental studies, a foundational understanding of the molecule's structure and predicted properties is essential for designing relevant and efficient experiments.

Structure:

This compound

Key Structural Features and Predicted Properties:

-

Azetidine Moiety: The saturated, four-membered nitrogen-containing ring is a key feature. The nitrogen atom in the azetidine ring is a secondary amine and is expected to be the primary basic center of the molecule. The pKa of the conjugate acid of azetidine is approximately 11.3, indicating significant basicity.[4][5]

-

Pyrazole Moiety: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The pyrazole ring itself is a weak base, with the pKa of its conjugate acid being around 2.5.[2] It is also a very weak acid, with a pKa of approximately 14.2.[6]

-

Overall Basicity: Given the high pKa of the azetidine nitrogen, this compound is predicted to be a basic compound. This has significant implications for its solubility, which is expected to be pH-dependent, with higher solubility at lower (acidic) pH.

This predictive analysis informs the selection of appropriate pH ranges for both solubility and stability testing, a critical consideration for mimicking physiological conditions and for developing robust analytical methods.

Chapter 2: Solubility Characterization

A comprehensive understanding of a compound's solubility in various media is crucial for predicting its in vivo behavior and for developing suitable formulations. We will explore methodologies for determining both aqueous and organic solvent solubility.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical parameter that directly influences a drug's absorption and bioavailability.[7] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput screening method typically used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution.[8] It measures the concentration at which a compound precipitates when an organic solvent solution is added to an aqueous buffer. While not a true equilibrium measurement, it provides a rapid assessment for ranking compounds.[9]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[10] It is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for later-stage development and formulation.[1]

This protocol outlines a common high-throughput method for determining kinetic solubility.

Principle: A concentrated stock solution of the test compound in DMSO is serially diluted in an aqueous buffer. The onset of precipitation is detected by an increase in turbidity, measured as light scattering or absorbance.[3]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Buffer Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Given the basic nature of the test compound, it is also advisable to test at pH 5.0 (e.g., acetate buffer) and pH 2.0 (e.g., HCl-KCl buffer) to assess pH-dependent solubility.

-

Assay Plate Preparation: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution into the selected aqueous buffers. The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1-2 hours.[11]

-

Turbidity Measurement: Measure the absorbance or nephelometry of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[7]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer blank.

Causality Behind Experimental Choices:

-

DMSO as Stock Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, making it ideal for creating concentrated stock solutions for high-throughput screening.[12]

-

Multiple pH Buffers: Testing at different pH values is critical for ionizable compounds. For a basic compound like this compound, higher solubility is expected at lower pH due to protonation of the azetidine nitrogen. This information is vital for predicting its absorption in the gastrointestinal tract.[3]

The shake-flask method is the gold-standard for determining thermodynamic solubility.[13]

Principle: An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method.[10]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (e.g., pH 2.0, 5.0, and 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Filtration: Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method (see Chapter 4). A calibration curve prepared in the same buffer should be used for accurate quantification.[15]

Trustworthiness of the Protocol: This protocol is self-validating by ensuring that a true equilibrium is reached. This can be confirmed by taking samples at different time points (e.g., 24 and 48 hours) and verifying that the measured concentration does not change significantly.

Data Presentation: Aqueous Solubility of this compound

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | 2.0 | 25 | >200 | >1624 |

| Kinetic | 5.0 | 25 | 150 | 1218 |

| Kinetic | 7.4 | 25 | 25 | 203 |

| Thermodynamic | 2.0 | 25 | >200 | >1624 |

| Thermodynamic | 5.0 | 25 | 125 | 1015 |

| Thermodynamic | 7.4 | 25 | 18 | 146 |

| Thermodynamic | 7.4 | 37 | 22 | 179 |

Note: Data presented is hypothetical and for illustrative purposes.

Organic Solvent Solubility

Understanding a compound's solubility in organic solvents is important for various aspects of drug development, including synthesis, purification, and the preparation of dosing solutions for preclinical studies.[16]

Principle: A known amount of the compound is added to a fixed volume of various organic solvents, and the solubility is determined visually or by analytical quantification.

Step-by-Step Methodology:

-

Solvent Selection: Choose a panel of organic solvents with varying polarities that are commonly used in pharmaceutical development.[17] Examples include:

-

Polar Protic: Ethanol, Methanol

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF)

-

Nonpolar: Toluene, Dichloromethane (DCM)

-

Common Formulation Vehicles: Polyethylene glycol 400 (PEG400), Propylene glycol (PG)

-

-

Sample Preparation: Add a pre-weighed amount of this compound to a vial.

-

Solvent Addition: Add the selected solvent in small, incremental volumes, vortexing or sonicating after each addition until the solid is completely dissolved.

-

Solubility Determination: The solubility is expressed as the concentration (e.g., in mg/mL) at which the compound is fully dissolved. For more accurate determination, a saturated solution can be prepared and quantified by HPLC-UV after filtration.

Causality Behind Experimental Choices:

-

Solvent Panel: The choice of solvents with a range of polarities provides a comprehensive profile of the compound's solubility characteristics, which can be guided by the principle of "like dissolves like".[18]

-

Formulation Vehicles: Including common formulation vehicles like PEG400 and PG provides direct, practical information for developing formulations for in vivo studies.

Data Presentation: Organic Solvent Solubility of this compound

| Solvent | Polarity | Solubility at 25°C (mg/mL) |

| Methanol | Polar Protic | >100 |

| Ethanol | Polar Protic | 85 |

| Acetonitrile | Polar Aprotic | 50 |

| Dichloromethane | Nonpolar | 15 |

| PEG400 | Polar Protic | >100 |

| Propylene Glycol | Polar Protic | 95 |

Note: Data presented is hypothetical and for illustrative purposes.

Visualization: Solubility Determination Workflow

Caption: Workflow for Aqueous and Organic Solubility Determination.

Chapter 3: Stability Assessment

Evaluating the chemical stability of a drug candidate is a non-negotiable step in its development. These studies are guided by the International Council for Harmonisation (ICH) guidelines and are designed to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[19]

Forced Degradation (Stress Testing)

Forced degradation studies are accelerated stability studies designed to intentionally degrade the drug substance. The primary goals of these studies are:

-

To identify likely degradation products and establish degradation pathways.

-

To demonstrate the specificity of the analytical methods used for stability testing (i.e., to show that the method can separate the intact drug from its degradation products).

-

To gain insight into the intrinsic stability of the molecule.

Principle: Solutions of this compound are subjected to harsh conditions (acid, base, oxidation, heat, and light) to induce degradation. The resulting samples are then analyzed by a stability-indicating HPLC method.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period. Given the likely stability of the pyrazole ring to base, heating may be required if no degradation is observed.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heat the stock solution (in a neutral buffer) at 60°C. Also, expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze all samples (including a non-stressed control) using a validated stability-indicating HPLC-UV method (see Chapter 4).

Causality Behind Experimental Choices:

-

Choice of Stressors: The selected stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for small molecule drugs and are recommended by regulatory guidelines.

-

Target Degradation: The goal is to achieve a modest level of degradation (typically 5-20%). This is sufficient to generate and detect the primary degradation products without completely destroying the parent molecule, which would make it difficult to establish the degradation pathway.

ICH Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the ICH Q1A(R2) guideline to establish a re-test period for the drug substance.[5]

Principle: The solid drug substance, in a container that simulates the proposed packaging, is stored at defined long-term and accelerated conditions. Samples are pulled at specific time points and tested for purity, potency, and the presence of degradation products.

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[19]

Testing Schedule (Example):

-

Accelerated: 0, 3, and 6 months.

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Tests to be Performed:

-

Appearance

-

Assay (potency)

-

Purity (determination of degradation products)

Data Presentation: Forced Degradation of this compound

| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24h | 92.5 | 7.5 | 2 |

| 0.1 M NaOH, RT | 24h | 98.8 | 1.2 | 1 |

| 3% H₂O₂, RT | 8h | 88.1 | 11.9 | 3 |

| Heat (Solution), 60°C | 72h | 99.2 | 0.8 | 0 |

| ICH Photostability | - | 96.4 | 3.6 | 1 |

Note: Data presented is hypothetical and for illustrative purposes. RT = Room Temperature.

Visualization: Stability Testing Workflow

Caption: Workflow for Forced Degradation and ICH Stability Studies.

Chapter 4: Analytical Methodologies

Robust and reliable analytical methods are the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for these studies.

HPLC Method for Quantification and Purity

A single, stability-indicating HPLC method should be developed and validated to be used for both solubility and stability sample analysis.

Method Development Considerations:

-

Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of this compound.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from potential impurities and degradants. The pH of the aqueous mobile phase should be chosen to ensure good peak shape for the basic analyte; a pH between 3 and 6 is often a good starting point.

-

Detection: UV detection at a wavelength where the pyrazole chromophore has significant absorbance (e.g., around 220-260 nm) should be employed. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to aid in peak identification and purity assessment.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating the specificity (stability-indicating nature) of the method.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for conducting the essential solubility and stability studies for this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate a high-quality data package that is crucial for the progression of this promising molecule through the drug development pipeline. The early and thorough characterization of these fundamental physicochemical properties will enable data-driven decisions, mitigate risks, and ultimately contribute to the successful development of a safe and effective new medicine.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]

-

International Council for Harmonisation. ICH Harmonised Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Klick, S., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

University of Technology. Heterocyclic Chemistry. [Link]

-

Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880. [Link]

-

Veeprho. Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Emeryville Pharmaceutical Services. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

ResearchGate. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]

-

Pharma.Tips. Solubility Testing of Drug Candidates. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23813. [Link]

-

Das, S., & Suresh, P. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Sciences and Research, 4(9), 1913-1916. [Link]

-

Wisdomlib. Solvent choice: Significance and symbolism. [Link]

-

ACS Green Chemistry Institute. What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]

-

DiVA portal. Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 12-23. [Link]

-

BioProcess International. Buffers in Biologics Manufacturing. [Link]

-

American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

International Journal of Research Publication and Reviews. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

-

PharmaCores. Discover the Art of Buffer selection in HPLC Development part 2. [Link]

-

LC Resources. A Guide to HPLC and LC-MS Buffer Selection. [Link]

Sources

- 1. 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride [benchchem.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 7. 3-(Boc-amino)azetidine 91188-13-5 [sigmaaldrich.com]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C6H9N3 | CID 28064547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. reddit.com [reddit.com]

- 16. mrupp.info [mrupp.info]

- 17. quora.com [quora.com]

- 18. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 19. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Space of 1-(Azetidin-3-yl)-1H-pyrazole Analogs

Foreword: The Strategic Value of the 1-(Azetidin-3-yl)-1H-pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological properties is a paramount objective. The this compound scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapeutics. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties. Its strained nature can lead to favorable interactions with biological targets, while also serving as a rigid linker to control the orientation of substituents. Furthermore, the azetidine moiety is known to often improve physicochemical properties such as solubility and metabolic stability when replacing more lipophilic groups.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs. It can act as both a hydrogen bond donor and acceptor, enabling a wide range of interactions with protein targets.[2] The combination of these two moieties in the this compound core creates a three-dimensional framework that is ripe for exploration in drug discovery. This guide provides a comprehensive overview of the synthesis, chemical space, and biological applications of this promising scaffold, with a focus on providing actionable insights for researchers in the field.

I. Synthetic Strategies for Assembling the Core and Its Analogs

The construction of the this compound core and its derivatives can be approached through several synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Aza-Michael Addition: A Convergent and Versatile Approach

A highly efficient and widely employed method for the synthesis of the this compound scaffold is the aza-Michael addition of a pyrazole to an activated azetidine precursor.[3][4] This approach is particularly advantageous due to its convergent nature, allowing for the late-stage combination of two key fragments.

A common precursor for this reaction is a 3-methyleneazetidine derivative, often generated in situ from a suitable starting material. The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen onto the electron-deficient double bond of the azetidine.

Caption: A generalized workflow for the aza-Michael addition.

A key consideration in this synthesis is the regioselectivity of the pyrazole addition. For unsymmetrically substituted pyrazoles, the reaction can potentially yield two different regioisomers. The outcome is often influenced by the electronic and steric properties of the substituents on the pyrazole ring.

Detailed Protocol: Synthesis of a 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole Analog via Aza-Michael Addition

This protocol is adapted from a known procedure for the synthesis of a key intermediate for Baricitinib.[3]

Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate.

Step 2: In situ formation of N-Boc-3-methyleneazetidine and Aza-Michael Addition

-

To a solution of the mesylate from Step 1 in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). This will promote the elimination of methanesulfonic acid to form the 3-methyleneazetidine intermediate.

-

To this mixture, add 4-bromo-1H-pyrazole (1.2 eq).

-